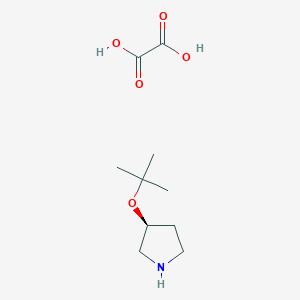

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid

Descripción

The compound (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid (CAS: 1955505-62-0) is a chiral pyrrolidine derivative paired with oxalic acid as a counterion. Its molecular formula is C10H19NO5, with a molecular weight of 233.26 g/mol . The tert-butoxy group at the 3-position of the pyrrolidine ring confers steric bulk and lipophilicity, while oxalic acid enhances crystallinity and stability. This compound is typically used in pharmaceutical synthesis as a chiral building block or intermediate.

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMXVLLXTWMPDA-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1CCNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid generally follows a sequence of key synthetic steps:

Pyrrolidine Ring Formation:

The pyrrolidine core is typically synthesized via cyclization reactions starting from amino alcohols or amino acid derivatives. These precursors undergo intramolecular nucleophilic substitution or ring closure under acidic or basic conditions to form the five-membered nitrogen heterocycle with stereochemical control to yield the (3S) enantiomer.Introduction of the tert-Butoxy Group:

The tert-butoxy substituent is introduced at the 3-position of the pyrrolidine ring through nucleophilic substitution or alkylation reactions. Commonly, tert-butyl halides or tert-butyl alcohol in the presence of strong bases such as tert-butyllithium or sodium hydride are used to install the bulky tert-butoxy group, enhancing the compound’s lipophilicity and steric profile.Formation of the Oxalate Salt:

The final step involves salt formation by reacting the free base (3S)-3-(tert-butoxy)pyrrolidine with oxalic acid. This is typically carried out in aqueous or alcoholic solvents at mild temperatures to afford the oxalate salt, which improves the compound’s solubility and stability.

Detailed Reaction Conditions from Literature

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine ring synthesis | Cyclization of amino alcohols under acidic/basic conditions | Stereoselective control critical to obtain (3S) isomer |

| tert-Butoxy group introduction | tert-Butyllithium (1.7 M in pentanes), tert-butyl halides, anhydrous THF, −78 °C to room temperature, 16 h | Low temperature favors selectivity; slow warming enhances yield |

| Oxalate salt formation | Oxalic acid in aqueous/alcoholic solution, room temperature, mild stirring | Salt formation improves solubility and stability |

This synthetic strategy is supported by experimental procedures where tert-butyllithium is added dropwise to the pyrrolidine intermediate in anhydrous tetrahydrofuran at −78 °C, followed by electrophilic substitution with tert-butyl electrophiles. The reaction mixture is then gradually warmed to room temperature over 16 hours to ensure complete conversion and stereochemical integrity.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- (3S)-3-(tert-butoxy)pyrrolidine can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of novel drugs targeting specific biological pathways.

-

Potential Therapeutic Agent :

- Research indicates that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the tert-butoxy group may enhance these properties by increasing lipophilicity and modifying receptor interactions.

Organic Synthesis Applications

-

Protecting Group :

- The tert-butoxy group acts as a protecting group during organic synthesis, allowing for selective reactions at other functional sites within the molecule. This property is particularly useful in multi-step synthesis processes where specific functionalities need to be preserved.

-

Chelating Agent :

- Oxalic acid's chelating properties enable (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid to bind metal ions effectively. This characteristic is valuable in catalysis and materials science, where metal complexes play a crucial role.

Biological Research Applications

-

Binding Studies :

- Interaction studies involving this compound focus on its binding affinity towards various biological targets, such as enzymes and receptors. Understanding these interactions is vital for drug design and development.

-

Antimicrobial Properties :

- Preliminary studies suggest that (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid may exhibit antimicrobial activities against certain pathogens. This potential makes it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrrolidine derivatives, including (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Up to 9.5 µM |

| Escherichia coli | 0.3 - 8.5 µM |

Case Study 2: Synthesis of Novel Compounds

Researchers utilized (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid as a precursor in synthesizing new compounds with enhanced biological activities. Modifications to the pyrrolidine ring led to derivatives that exhibited improved anti-inflammatory properties in vitro.

Mecanismo De Acción

The mechanism of action of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid involves its interaction with specific molecular targets. The tert-butoxy group can protect the nitrogen atom in pyrrolidine, allowing selective reactions to occur at other sites. Oxalic acid can act as a chelating agent, binding to metal ions and facilitating various chemical processes.

Comparación Con Compuestos Similares

Research Findings and Trends

- Steric Effects : The tert-butoxy group in the target compound provides superior steric protection compared to methoxy or hydroxyl variants, reducing unwanted side reactions in nucleophilic substitutions .

- Acid-Base Behavior : Oxalic acid’s strong acidity (pKa1 = 1.23) facilitates salt formation but requires neutralization in basic reaction conditions .

- Thermal Stability : Compounds with Boc groups (e.g., CAS 122536-76-9) decompose at lower temperatures (~100–150°C) compared to tert-butoxy derivatives, which are stable up to ~200°C .

Actividad Biológica

The compound (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid is a unique organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₉NO₅

- Molecular Weight : 233.26 g/mol

- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine; oxalic acid

Biological Activity Overview

The biological activity of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid can be attributed to its structural components, particularly the oxalic acid moiety, which is known to play a role in various biochemical processes.

1. Antimicrobial Activity

Research indicates that compounds containing pyrrolidine and oxalic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole-ligated 1,3,4-oxadiazoles demonstrate broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5f-1 | Acinetobacter baumannii | < 2 μg/mL |

| Pyrrole derivatives | E. coli, S. aureus | Varies |

2. Anticancer Potential

The oxalic acid component has been linked to anticancer activity in various studies. For example, certain pyrrolidine derivatives have shown promise in inhibiting tumor growth in cell lines associated with renal and breast cancers . The mechanism often involves the modulation of cellular pathways that regulate apoptosis and cell proliferation.

The biological activity of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid can be explained through several mechanisms:

- Enzyme Inhibition : Compounds related to oxalic acid have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Signaling Modulation : The interaction with cellular receptors can alter signaling pathways, leading to enhanced apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that pyrrole-based compounds exhibited potent antibacterial effects, particularly against resistant strains like A. baumannii. The structure-activity relationship indicated that branched alkyl groups enhance this activity significantly .

- Antitumor Activity : In vitro studies on pyrrolo[2,1-c][4,7]phenanthroline derivatives showed moderate antimycobacterial activity and significant antitumor effects against specific cancer cell lines .

Q & A

Basic: What are the recommended methods for synthesizing (3S)-3-(tert-butoxy)pyrrolidine in combination with oxalic acid?

Answer:

Synthesis of (3S)-3-(tert-butoxy)pyrrolidine derivatives typically involves multi-step organic reactions. For example, tert-butyl groups can be introduced via nucleophilic substitution or protection reactions using tert-butoxycarbonyl (Boc) reagents. A common approach employs triethylamine as a catalyst in dichloromethane at controlled temperatures (0–20°C) to optimize yield and stereochemical integrity . Co-crystallization with oxalic acid may follow, leveraging its acidic properties to stabilize the product. Researchers should validate purity via techniques like HPLC or NMR.

Basic: What precautions are necessary when handling (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid in laboratory settings?

Answer:

Key precautions include:

- Storage: Store in a cool, dry environment away from incompatible materials (e.g., strong bases or oxidizers) .

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Oxalic acid can cause severe irritation .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust. Oxalic acid fumes are harmful to mucous membranes .

Advanced: How can researchers optimize reaction conditions to improve the yield of (3S)-3-(tert-butoxy)pyrrolidine derivatives?

Answer:

Optimization strategies involve:

- Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .

- Temperature Gradients: Perform reactions under reflux or low temperatures to control side reactions.

- Solvent Selection: Polar aprotic solvents like DMF may improve solubility, while dichloromethane minimizes byproducts .

- In Situ Monitoring: Use TLC or FTIR to track reaction progress and adjust parameters dynamically.

Advanced: What analytical techniques are most effective for characterizing the purity of oxalic acid co-crystallized with pyrrolidine derivatives?

Answer:

- FTIR Spectroscopy: Identifies functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹) and detects impurities .

- Melting Point Analysis: Deviations from literature values indicate contamination .

- Titration Methods: Permanganometric or acid-base titration quantifies oxalic acid content .

- XRD: Confirms crystallinity and co-crystal formation .

Basic: What are the known stability issues of (3S)-3-(tert-butoxy)pyrrolidine under different storage conditions?

Answer:

The compound is stable under recommended storage (dry, 2–8°C) but degrades in humid environments due to hydrolysis of the tert-butoxy group. Prolonged exposure to light or heat may induce racemization, compromising stereochemical purity .

Advanced: How does the pKa of oxalic acid influence its reactivity in catalytic processes compared to other dicarboxylic acids?

Answer:

Oxalic acid’s low pKa (1.23) makes it a stronger acid than citric (pKa 3.1) or succinic acid (pKa 4.2). This enhances its catalytic efficiency in acid-driven reactions, such as cellulose depolymerization or esterification, by generating higher hydronium ion concentrations . Researchers should compare reaction rates and byproduct formation when substituting acids in catalytic systems.

Basic: What first-aid measures are recommended for accidental exposure to (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid?

Answer:

- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Flush with saline solution for 20 minutes and seek medical attention .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Ingestion: Do not induce vomiting; provide milk or water to dilute and consult a physician .

Advanced: What methodologies are used to resolve contradictions in reported efficacy of oxalic acid in acaricidal applications?

Answer:

Contradictions in Varroa mite control studies arise from variables like dosage, application frequency, and colony health. To resolve these:

- Controlled Trials: Standardize factors like hive size, oxalic acid concentration, and environmental conditions .

- Dose-Response Analysis: Test incremental doses (e.g., 1–5% solutions) to identify thresholds for efficacy vs. bee toxicity .

- Longitudinal Monitoring: Track mite populations post-treatment using sticky board counts or brood assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.